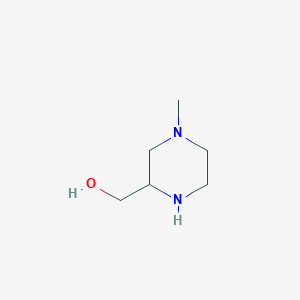
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide” is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Mitsunobu reaction and the Suzuki–Miyaura cross-coupling reaction . These reactions are commonly used in organic synthesis to create new carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the compound “N-[1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide” has a density of 1.4±0.1 g/cm³, a boiling point of 537.5±60.0 °C at 760 mmHg, and a molar refractivity of 97.7±0.5 cm³ .properties
IUPAC Name |
3-phenylsulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(11-14-25-17-9-5-2-6-10-17)22-18(15-23-20-12-13-21-23)16-7-3-1-4-8-16/h1-10,12-13,18H,11,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOUQRABALGKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-fluorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2619087.png)



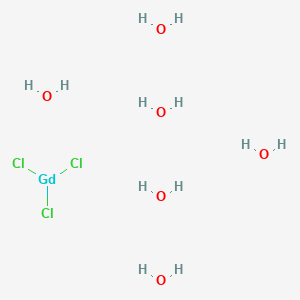
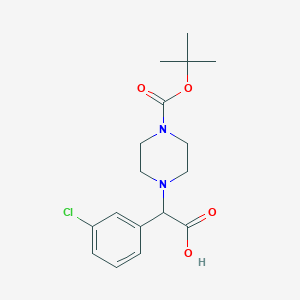
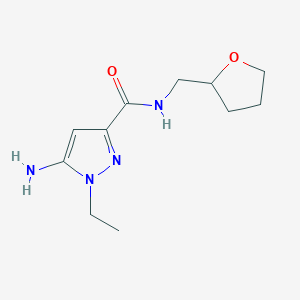
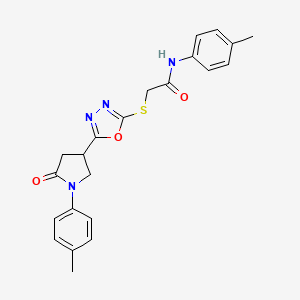
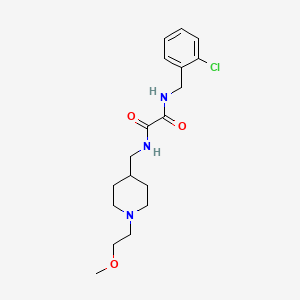
![2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2619104.png)
